molecular formula C19H20FN3OS B11262452 (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone

(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone

Cat. No.: B11262452
M. Wt: 357.4 g/mol
InChI Key: HIWQESBAWSVBQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-3-methylpiperidine is a complex organic compound that features a unique combination of fluorophenyl, imidazo, and thiazole groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C19H20FN3OS

Molecular Weight

357.4 g/mol

IUPAC Name

[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H20FN3OS/c1-12-4-3-9-22(10-12)18(24)17-13(2)23-11-16(21-19(23)25-17)14-5-7-15(20)8-6-14/h5-8,11-12H,3-4,9-10H2,1-2H3

InChI Key

HIWQESBAWSVBQH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-3-methylpiperidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the fluorophenyl and piperidine groups. Common reagents used in these reactions include fluorobenzene, methylimidazole, and thiazole derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Chemical Reactions Analysis

1-[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-3-methylpiperidine undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-3-methylpiperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]-3-methylpiperidine can be compared with other similar compounds, such as:

  • 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 4-(4-Fluorophenyl)thiazole-2-carboxylic acid
  • 6-Methylimidazo[2,1-b][1,3]thiazole-5-carboxylic acid

These compounds share structural similarities but differ in their specific functional groups and biological activities.

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